![molecular formula C17H36SSi B14187160 tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane CAS No. 833460-58-5](/img/structure/B14187160.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable alkene with a silane reagent under specific conditions. One common method involves the hydrosilylation of 1-(methylsulfanyl)dec-1-ene with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new silicon-containing compounds.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The methylsulfanyl group can undergo oxidation and reduction reactions, while the double bond in the dec-1-en-1-yl group can participate in addition reactions.
Comparison with Similar Compounds
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis as protecting groups.
Phenylsilyl compounds: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of silicon-containing polymers.
Vinylsilyl compounds: These compounds have a vinyl group attached to the silicon atom and are used in the production of silicone rubbers and resins.
The uniqueness of this compound lies in its combination of a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group, which imparts specific reactivity and properties that are valuable in various applications.
Properties
CAS No. |
833460-58-5 |
|---|---|
Molecular Formula |
C17H36SSi |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C17H36SSi/c1-8-9-10-11-12-13-14-15-16(18-5)19(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
InChI Key |
LVPADOCVUNMFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C([Si](C)(C)C(C)(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




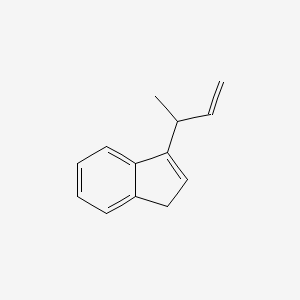
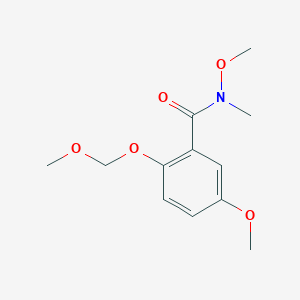
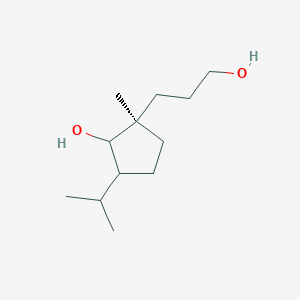
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
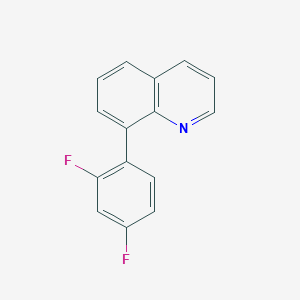

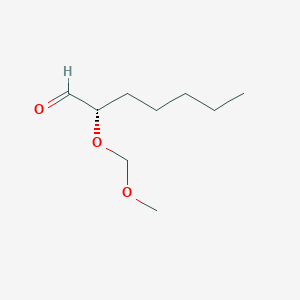
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)



